Praseodymium dioxide
Description
Praseodymium dioxide (PrO₂) is a rare earth oxide characterized by a fluorite crystal structure, similar to cerium dioxide (CeO₂). It exists in multiple stoichiometries due to the mixed oxidation states of praseodymium (Pr³⁺ and Pr⁴⁺), forming phases such as Pr₆O₁₁ and Pr₂O₃ . PrO₂ exhibits high dielectric constants (κ ~30), making it a candidate for replacing silicon dioxide (SiO₂) in high-κ gate dielectrics . Its applications span catalysis, optoelectronics, and ceramic stabilization, driven by its oxygen storage capacity and redox activity .
Properties
Molecular Formula |
O2Pr-4 |
|---|---|
Molecular Weight |
172.906 g/mol |
IUPAC Name |
oxygen(2-);praseodymium |
InChI |
InChI=1S/2O.Pr/q2*-2; |
InChI Key |
QAZNRGOQFVWCRP-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[Pr] |
Origin of Product |
United States |
Scientific Research Applications
Materials Science
Permanent Magnets
Praseodymium is an essential component in the production of high-strength permanent magnets, particularly in neodymium-based magnets (NdFeB). These magnets are utilized in electric motors, generators, and various electronic devices. The incorporation of praseodymium enhances the magnetic properties and thermal stability of these magnets .
Glass and Ceramics
Praseodymium dioxide is widely used as a colorant in the glass and ceramics industry. It imparts a yellow-green hue to glass products, making it suitable for decorative applications and specialty glasses .
Catalysis
Praseodymium-based compounds serve as catalysts or catalyst supports in various chemical reactions. Notably, PrO₂ has shown promise in:
- Oxidation and Hydrogenation Reactions : These reactions are crucial in petroleum refining and fine chemical synthesis.
- Electrocatalytic Applications : Recent studies have demonstrated that nitrogen-doped carbon combined with praseodymium oxide enhances electroactivity for hydrogen evolution reactions (HER) and oxygen evolution reactions (OER). The incorporation of carbon significantly improves electron transfer rates and catalytic efficiency .
Electronics
This compound functions as a dielectric material in electronic devices. Its high dielectric constant and low electrical conductivity make it suitable for use in capacitors, integrated circuits, and thin-film transistors. This property is essential for improving the performance and efficiency of electronic components .
Biomedical Research
Recent studies have explored the potential of praseodymium oxide nanoparticles in biomedical applications:
- Tissue Engineering : Praseodymium oxide nanoparticles have been incorporated into collagen scaffolds to promote endothelial cell differentiation, enhancing angiogenesis for soft tissue regeneration. This application highlights the compound's potential to improve wound healing processes by creating a favorable microenvironment for cell proliferation .
- Radiopharmaceuticals : The radioactive isotope praseodymium-142 has been studied for its use in cancer treatment. Water-dispersible nanosized praseodymium oxide has been proposed as a dual-function therapeutic agent, capable of delivering radiotherapy while also inducing autophagy in cancer cells .
Table 1: Summary of Applications
Comparison with Similar Compounds
Structural and Phase Behavior
Praseodymium oxides exhibit complex phase transitions under varying temperatures and oxygen pressures, forming ordered phases (e.g., Pr₇O₁₂, Pr₉O₁₆) and solid solutions . In contrast, CeO₂ maintains a stable fluorite structure, while ZrO₂ requires dopants like PrO₂ or In₂O₃ to stabilize its high-temperature cubic phase .
Dielectric and Electronic Properties
| Property | Pr₆O₁₁ | CeO₂ | SiO₂ |
|---|---|---|---|
| Dielectric Constant (κ) | ~30 | ~26 | ~3.9 |
| Band Gap | 3.5–4.0 eV (PrO₂) | 3.0–3.2 eV | 8.9 eV |
| Leakage Current | Very low | Moderate | High at sub-10 nm |
Pr₆O₁₁ outperforms SiO₂ and CeO₂ in κ value, making it suitable for advanced CMOS technology. Theoretical studies on ultrathin PrO₂ layers reveal promising optical properties, including high absorption coefficients and refractive indices, which exceed those of CeO₂ in optoelectronic applications .
Catalytic Performance in Methane Conversion
- PrO₂-based Catalysts : Achieve 80–100% selectivity in ethane/ethylene synthesis from methane and CO₂ at 700–800°C .
- CeO₂-based Catalysts : Primarily used for oxygen storage in automotive converters and methane oxidation, with lower activity in C–C coupling .
Praseodymium’s mixed valence enhances redox activity, enabling efficient oxygen mobility when doped into CeO₂ for syngas production . In contrast, ZrO₂-PrO₂ composites improve mechanical strength in ceramics (203 MPa bending strength) but lack catalytic versatility .
Thermal and Thermodynamic Stability
Praseodymium oxides show metastable phases and hysteresis, complicating high-temperature applications . CeO₂’s superior oxygen storage capacity makes it irreplaceable in catalysis, while ZrO₂’s stability relies on dopants like PrO₂ .
Preparation Methods
Calcination of Praseodymium Precursors
Calcination remains the most traditional and widely used method for synthesizing Pr6O11 nanoparticles and powders. It involves thermal decomposition of praseodymium salts or hydroxides in air at elevated temperatures.
-
- Praseodymium nitrate hexahydrate (Pr(NO3)3·6H2O)
- Praseodymium hydroxide (Pr(OH)3)
- Organic precursors such as praseodymium acetate, oxalate, and malonate have also been reported.
-
- Heating the precursor above 500 °C in air for several hours leads to the formation of crystalline Pr6O11.
- The temperature and duration of calcination strongly influence particle size, morphology, and lattice parameters.
-
- Nanocrystalline domains typically around 10 nm in size.
- Formation of cubic fluorite-like Pr6O11 phase confirmed by X-ray diffraction (XRD).
- Particle morphology and size can be tuned by varying calcination parameters.
Sol-Gel Method
The sol-gel technique involves the hydrolysis and polycondensation of praseodymium salts in solution followed by gelation and subsequent calcination.
- Typical reagents: Praseodymium nitrate combined with propylene oxide or other gelation agents.
- Advantages:
- Better control over homogeneity and particle size distribution.
- Lower temperature processing compared to direct calcination.
- Result: Nanostructured Pr6O11 powders with controlled morphology and crystallinity.
Citrate and Modified Pechini Methods
These are polymeric precursor methods that use citric acid or polymerizable complexes to chelate praseodymium ions, followed by thermal decomposition.
Polyol-Based Synthesis
A relatively modern and scalable wet-chemical method where praseodymium nitrate is dissolved in diethylene glycol (DEG), followed by controlled addition of sodium hydroxide and heating.
-
- Dissolution of Pr(NO3)3 in DEG at ~140 °C.
- Addition of NaOH to precipitate praseodymium hydroxide intermediate.
- Further heating at 180 °C for several hours.
- Isolation of precipitate and calcination at 600 °C for 2 hours to form Pr6O11 nanoparticles.
-
- Produces spherical nanoparticles (~10 nm) aggregated into larger blocks (~118 nm).
- Nanoparticles are easily dispersible in water.
- Polycrystalline face-centered cubic phase confirmed by XRD and electron microscopy.
Comparative Table of Preparation Methods
| Preparation Method | Precursors Used | Temperature Range (°C) | Particle Size (nm) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Calcination | Pr(NO3)3·6H2O, Pr(OH)3, organics | 500–700 | ~10 (nanocrystalline domains) | Simple, scalable, well-established | Less control on morphology |
| Sol-Gel | Pr(NO3)3 + propylene oxide | 300–600 (calcination) | ~10 | Good homogeneity, lower temp processing | Complex process, gel handling |
| Citrate / Modified Pechini | Pr(NO3)3 + citric acid/polymer | 300–600 (calcination) | ~10 | Uniform particles, controlled stoichiometry | Requires organic reagents, longer process |
| Polyol-Based Synthesis | Pr(NO3)3 + diethylene glycol + NaOH | 140–180 (reaction), 600 (calcination) | ~10 (primary), ~118 (aggregates) | Scalable, stable dispersions, controlled size | Requires precise control of conditions |
Research Discoveries and Observations
Nanostructure and Catalytic Activity:
Nanostructured Pr6O11 synthesized by different methods consistently exhibit cubic fluorite-like structure with nanocrystalline domains around 10 nm. Catalytic activity, for example in CO oxidation, is influenced by synthesis method due to variations in oxygen ion mobility and surface carbonate species coverage. Maximum CO conversion (~95-96%) occurs around 550 °C regardless of preparation method, but moderate temperature activity varies slightly.Effect of Synthesis Parameters:
Calcination temperature and duration significantly affect particle morphology and lattice parameters. Lower calcination temperatures favor smaller particle sizes but may reduce crystallinity, while higher temperatures increase particle size and crystallinity.Polyol Method Advantages:
The polyol-based synthesis allows for stable, water-dispersible nanoparticles suitable for coating processes and porous material infiltration. The method provides a balance between particle size control and scalability.Mixed Valency Role: The coexistence of Pr(III) and Pr(IV) in Pr6O11 is critical for its catalytic properties, especially in redox reactions like oxidative coupling of methane. The synthesis method influences the ratio and distribution of these valence states.
Q & A
Q. What are the standard laboratory methods for synthesizing praseodymium dioxide (PrO₂)?
PrO₂ is synthesized via controlled thermal decomposition of precursors like Pr(OH)₃ or Pr₂(CO₃)₃ under oxygen-rich conditions. Hydrothermal methods using nitric acid as a mineralizer (600–900°C, 3.1 kbar) yield single crystals . Electrochemical routes (e.g., base generation with Pr(NO₃)₃ and H₂O₂) produce hydroxide intermediates, which are sintered to PrO₂ . Phase purity requires inert atmospheres to prevent oxygen loss or hydration .
Q. How does X-ray diffraction (XRD) distinguish between praseodymium oxide phases (e.g., PrO₂ vs. Pr₆O₁₁)?
XRD identifies crystalline phases by comparing lattice parameters. PrO₂ has a fluorite structure (Fm-3m space group, a = 5.39 Å), while Pr₆O₁₁ adopts a cubic fluorite-like lattice with oxygen vacancies. Minor phases like Pr₂O₃ (hexagonal) are distinguished via peak splitting and intensity ratios. Oxygen non-stoichiometry in intermediate phases (e.g., PrₙO₂ₙ₋₂) is resolved through Rietveld refinement .
Q. What thermal analysis techniques are critical for studying phase transitions in praseodymium oxides?
Differential Thermal Analysis (DTA) detects endo/exothermic events during heating (e.g., Pr₆O₁₁ decomposition at 1327°C). Thermogravimetric Analysis (TGA) quantifies mass losses from hydroxide/carbonate decomposition. Coupled with controlled-atmosphere furnaces, these methods map phase stability under varying pO₂ .
Advanced Research Questions
Q. How can experimental contradictions in praseodymium oxide phase stability be resolved?
Discrepancies arise from differing oxygen partial pressures (pO₂) and cooling rates. In-situ XRD under controlled pO₂ (0–1 atm) confirms PrO₂ is metastable at room temperature, favoring Pr₆O₁₁ in air . Isothermal annealing at 400–800°C with rapid quenching preserves high-temperature phases (e.g., PrO₂), while slow cooling promotes Pr₆O₁₁ .
Q. What methodologies quantify oxygen non-stoichiometry in praseodymium oxide systems?
Oxygen content is determined via:
Q. How do synthesis precursors influence the final phase and morphology of praseodymium oxides?
Nitrate precursors (Pr(NO₃)₃) favor Pr₆O₁₁ due to residual oxygen, while carbonate precursors (Pr₂(CO₃)₃) decompose to PrO₂ under high pO₂ . Morphology control is achieved via surfactants (e.g., PEG-6000), yielding nanocrystalline Pr₆O₁₁ with 10–30 nm domains .
Q. What strategies optimize nanostructured PrO₂ for catalytic applications (e.g., CO oxidation)?
Sol-gel methods with propylene oxide yield mesoporous PrO₂ (surface area >50 m²/g). Platinum doping (1.4 wt%) enhances reducibility via Ce³⁺/Pr³⁺ ↔ Ce⁴⁺/Pr⁴⁺ cycles, improving methane activation . In-situ FTIR tracks carbonate intermediates during catalysis .
Q. How is oxygen mobility quantified in praseodymium oxide lattices?
Isotopic exchange (¹⁸O₂ tracer) with Secondary Ion Mass Spectrometry (SIMS) measures oxygen diffusion coefficients. Electrical conductivity relaxation (ECR) under varying pO₂ calculates ionic transference numbers, revealing PrO₂ exhibits higher oxygen mobility than Pr₆O₁₁ .
Methodological Tables
Table 1: Key Synthesis Parameters for Praseodymium Oxides
| Method | Precursor | Temperature (°C) | Atmosphere | Final Phase | Reference ID |
|---|---|---|---|---|---|
| Hydrothermal | Pr(NO₃)₃ + HNO₃ | 600–900 | O₂-rich | PrO₂ | |
| Thermal Decomposition | Pr(OH)₃ | 1400 | Inert | Pr₆O₁₁ | |
| Sol-Gel | Pr(NO₃)₃ + PEG | 500–800 | Air | Pr₆O₁₁ |
Table 2: Analytical Techniques for Phase Characterization
| Technique | Application | Detection Limit | Reference ID |
|---|---|---|---|
| XRD | Crystallographic phase identification | 2 wt% | |
| TGA-DTA | Decomposition kinetics | ±0.5% mass loss | |
| XPS | Surface oxidation states (Pr³⁺/Pr⁴⁺) | 0.1 at% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
